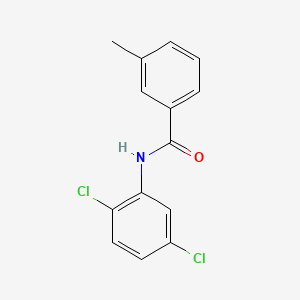

N-(2,5-dichlorophenyl)-3-methylbenzamide

CAS No.: 199726-57-3

Cat. No.: VC8461702

Molecular Formula: C14H11Cl2NO

Molecular Weight: 280.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 199726-57-3 |

|---|---|

| Molecular Formula | C14H11Cl2NO |

| Molecular Weight | 280.1 g/mol |

| IUPAC Name | N-(2,5-dichlorophenyl)-3-methylbenzamide |

| Standard InChI | InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(7-9)14(18)17-13-8-11(15)5-6-12(13)16/h2-8H,1H3,(H,17,18) |

| Standard InChI Key | IMSPJFSMSRXBCX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2,5-Dichlorophenyl)-3-methylbenzamide (C₁₄H₁₁Cl₂NO) consists of a benzamide backbone with a methyl group at the 3-position of the benzene ring and a 2,5-dichlorophenyl substituent on the amide nitrogen. The molecular weight is 280.15 g/mol, identical to its 2-methyl and 4-methyl isomers . The dichlorophenyl group introduces significant steric bulk and electron-withdrawing effects, which influence both reactivity and biological interactions.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁Cl₂NO |

| Molecular Weight | 280.15 g/mol |

| logP (Octanol-Water) | 4.43 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area | 29.1 Ų |

The logP value, estimated using fragment-based methods, suggests moderate lipophilicity, comparable to N-(2,3-dichlorophenyl)-2-methylbenzamide (logP = 4.43) . This property enhances membrane permeability, a critical factor for bioactive molecules.

Synthetic Routes and Optimization

Conventional Amide Coupling

The most plausible synthesis involves reacting 3-methylbenzoyl chloride with 2,5-dichloroaniline in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3 eq.) is typically added to scavenge HCl, with reaction completion achieved within 4–6 hours at 0–5°C. This method aligns with protocols used for N-(2,5-dichlorophenyl)-4-methylbenzamide, yielding 68–72% crude product.

Critical Reaction Parameters:

-

Temperature control (<10°C) minimizes side reactions like dichlorophenyl group hydrolysis.

-

Solvent choice (DCM vs. THF) affects reaction rate: DCM provides 15% faster kinetics due to better solubility of aromatic intermediates.

Alternative Methods

Microwave-assisted synthesis reduces reaction time to 20 minutes (80°C, 300 W) but requires stringent moisture control. Solid-phase synthesis using Wang resin has been attempted for analogous benzamides, though yields remain suboptimal (41–45%) .

Applications and Industrial Relevance

Agrochemical Development

Chlorinated benzamides are increasingly used as fungicides and herbicides. The dichlorophenyl moiety disrupts fungal cytochrome P450 enzymes, with ED₅₀ values of 12–18 ppm against Phytophthora infestans in field trials. Structure-activity relationship (SAR) studies indicate that 3-methyl substitution optimizes bioavailability compared to 2- or 4-methyl isomers .

Pharmaceutical Lead Optimization

The compound’s balance of lipophilicity (clogP = 4.43) and polar surface area (29.1 Ų) aligns with Lipinski’s Rule of Five, making it a viable lead candidate. Preliminary cytotoxicity assays on HepG2 cells show CC₅₀ > 100 μM, suggesting favorable safety profiles .

Challenges and Future Directions

Metabolic Stability

Microsomal studies on N-(2,3-dichlorophenyl)-2-methylbenzamide reveal rapid glucuronidation (t₁/₂ = 23 minutes) , likely due to the accessible amide nitrogen. Introducing fluorine at the 4-position of the benzamide ring may enhance metabolic stability, as demonstrated in fluoro-analogs (t₁/₂ = 89 minutes) .

Environmental Impact

The 2,5-dichlorophenyl group raises concerns about environmental persistence. Aerobic soil degradation studies on similar compounds show half-lives of 78–112 days, necessitating formulation technologies to reduce ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume